1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Description
This compound is a pyrazole derivative substituted at the 1-position with a 3-fluorobenzyl group and at the 3- and 5-positions with 4-methoxyphenyl groups. The 3-fluorobenzyl moiety introduces electron-withdrawing effects, while the 4-methoxyphenyl groups are electron-rich, creating a balanced electronic profile. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for medicinal chemistry and materials science .
Properties
CAS No. |
1006336-76-0 |
|---|---|
Molecular Formula |
C24H21FN2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2O2/c1-28-21-10-6-18(7-11-21)23-15-24(19-8-12-22(29-2)13-9-19)27(26-23)16-17-4-3-5-20(25)14-17/h3-15H,16H2,1-2H3 |
InChI Key |
PTOJLPNQWLDYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with the pyrazole intermediate.
Attachment of the 4-methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or phenyl positions. Common reagents include halides, sulfonates, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences in Electronic and Steric Profiles
- Electron Effects : The target compound’s 3-fluorobenzyl group provides moderate electron withdrawal, contrasting with analogues featuring stronger electron-withdrawing groups (e.g., CF₃ in ) or electron-donating substituents (e.g., methyl in ).
- Solubility : The 4-methoxyphenyl groups enhance water solubility compared to chlorinated analogues (e.g., ), which are more lipophilic.
- Biological Interactions : The methoxy groups in the target compound may facilitate hydrogen bonding with biological targets, whereas chloro substituents () primarily contribute to hydrophobic interactions.
Crystallographic and Spectroscopic Data
- X-ray Crystallography : The target’s structure can be compared to "1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole" (space group P-1), which exhibits planar pyrazole rings and methoxy-driven crystal packing .
- NMR/IR : The target’s ¹H-NMR would show distinct methoxy (~δ 3.8 ppm) and fluorobenzyl aromatic signals, differing from chlorinated analogues (δ 7.0–7.5 ppm for Cl-substituted aryl) .
Biological Activity
1-(3-Fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is , with a molecular weight of approximately 366.42 g/mol. The compound features a pyrazole ring substituted with fluorobenzyl and methoxyphenyl groups, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and influencing cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. A study reported that certain pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives with similar structures have shown efficacy against common pathogens such as E. coli and S. aureus. A related study found that modifications in the side chains significantly enhanced antibacterial activity .
Anticancer Properties
Pyrazoles are also investigated for their anticancer activities. Some derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds structurally related to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have been evaluated in hypoxic leukemia models, demonstrating promising results in inhibiting tumor growth .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Screening :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
